1,2-Dichloro-1-nitroethene

Description

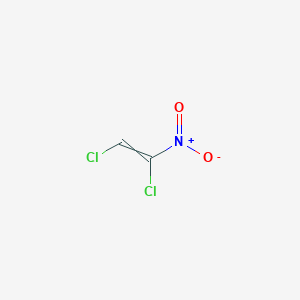

1,2-Dichloro-1-nitroethene is a halogenated nitroalkene with the molecular formula C₂HCl₂NO₂.

Properties

CAS No. |

59210-88-7 |

|---|---|

Molecular Formula |

C2HCl2NO2 |

Molecular Weight |

141.94 g/mol |

IUPAC Name |

1,2-dichloro-1-nitroethene |

InChI |

InChI=1S/C2HCl2NO2/c3-1-2(4)5(6)7/h1H |

InChI Key |

NKNFJNPXVRMBTD-UHFFFAOYSA-N |

Canonical SMILES |

C(=C([N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key properties of 1,2-dichloro-1-nitroethene with analogous compounds:

| Compound | Molecular Formula | CAS Number | Key Functional Groups | Isomerism |

|---|---|---|---|---|

| This compound | C₂HCl₂NO₂ | Not available | Chlorine, Nitro | Not reported |

| 1,1-Dichloroethene | C₂H₂Cl₂ | 75-35-4 | Chlorine | No |

| 1,2-Dichloroethene | C₂H₂Cl₂ | 540-59-0 (cis) | Chlorine | Cis/trans |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 107-06-2 | Chlorine | No |

| 1,1-Dichloro-1-nitroethane | C₂H₃Cl₂NO₂ | Not available | Chlorine, Nitro | No |

Key Observations :

- 1,2-Dichloroethene exists as cis and trans isomers, with distinct physicochemical behaviors. Its structure lacks the nitro group, reducing electrophilicity compared to this compound .

- 1,1-Dichloroethene (vinylidene chloride) is a volatile chlorinated hydrocarbon used in polymer production. Its toxicity includes liver and kidney damage in animal studies .

- 1,2-Dichloroethane (ethylene dichloride) is a carcinogen with extensive industrial use. Its toxicological profile includes central nervous system depression and carcinogenicity .

- 1,1-Dichloro-1-nitroethane , while structurally distinct (ethane backbone), shares nitro and chlorine substituents. It is regulated under U.S. transportation codes (49 CFR 172) as a hazardous material .

Toxicological Profiles

1,2-Dichloroethene (cis and trans isomers)

1,1-Dichloroethene

- Carcinogenicity: Classified as a possible human carcinogen (EPA IRIS) due to hepatic tumors in mice .

- Metabolism : Metabolized via glutathione conjugation, producing nephrotoxic intermediates .

1,2-Dichloroethane

- Human Health Risks : Linked to pancreatic and stomach cancers in occupational exposure studies. The ATSDR toxicological profile cites 687 screened studies, with 426 ultimately referenced for risk assessment .

1,1-Dichloro-1-nitroethane

- Hazard Classification: Listed in the Emergency Response Guidebook (ERG 2025) for fire and explosion risks. Limited ecotoxicological data available .

Q & A

Q. Basic

- Chromatography : Gas chromatography (GC) with electron capture detection (ECD) is optimal for detecting halogenated impurities .

- Spectroscopy : IR spectroscopy identifies nitro (─NO₂) and C─Cl bonds, while NMR (¹³C/¹H) confirms stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What methodologies are critical for assessing the environmental persistence and degradation pathways of this compound?

Q. Advanced

- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–9) to measure half-lives and identify degradation products (e.g., nitrite or chlorinated acids) .

- Photolysis Screening : Use UV-Vis spectroscopy under simulated sunlight to quantify photodegradation rates.

- Microbial Degradation : Employ soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., dechlorinated intermediates) .

How can thermodynamic stability and phase behavior of this compound be experimentally determined?

Q. Basic

- Vapor Pressure Measurements : Use static or dynamic methods (e.g., ebulliometry) to determine boiling points and Antoine equation parameters .

- Differential Scanning Calorimetry (DSC) : Measure melting points and heat capacity changes to assess thermal stability.

- Computational Modeling : Predict Gibbs free energy and entropy changes via DFT calculations (e.g., Gaussian software) .

What are key considerations when designing cross-species toxicokinetic models for this compound exposure?

Q. Advanced

- Metabolic Profiling : Compare cytochrome P450 isoform activity across species (e.g., human vs. rodent liver microsomes) .

- Tissue Partition Coefficients : Derive lipid-water distribution ratios using in silico tools like ADMET Predictor.

- Sensitivity Analysis : Identify critical parameters (e.g., renal clearance) influencing model uncertainty .

How should researchers approach conflicting data on the genotoxic potential of this compound?

Q. Advanced

- Weight-of-Evidence Analysis : Apply the Hill criteria (e.g., strength, temporality) to evaluate epidemiological vs. experimental data .

- Mechanistic Studies : Use Ames tests (with/without S9 activation) and comet assays to differentiate direct DNA damage from oxidative stress .

- Dose Threshold Identification : Conduct in vitro dose-response curves with human cell lines (e.g., HepG2) to establish NOAEL/LOAEL .

What strategies ensure accurate quantification of this compound in complex environmental matrices?

Q. Basic

- Sample Preparation : Use solid-phase microextraction (SPME) for air/water samples or Soxhlet extraction for soils .

- Calibration Standards : Prepare matrix-matched standards to account for ionization suppression in LC-MS/MS.

- Quality Control : Include blanks, spikes, and duplicates to validate recovery rates (85–115%) and limit of detection (LOD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.